![molecular formula C12H23N3 B11736007 pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736007.png)
pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the alkylation of 1-propyl-1H-pyrazole-4-carbaldehyde with pentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Another pyrazole derivative with potential therapeutic applications.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness
Pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
N-[(1-propylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-13-9-12-10-14-15(11-12)8-4-2/h10-11,13H,3-9H2,1-2H3 |
Clé InChI |
FPLRSJMJRHCTFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=CN(N=C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


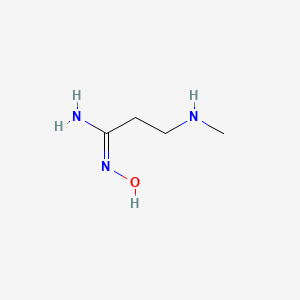
![1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11735945.png)
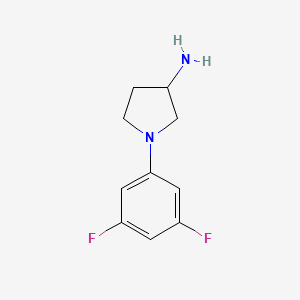
![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735950.png)
![2-(4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735971.png)

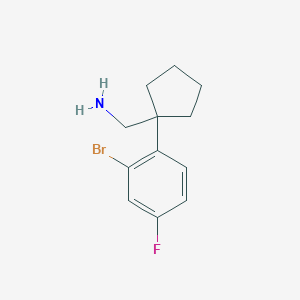
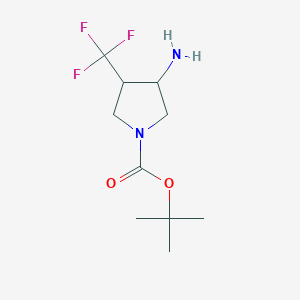
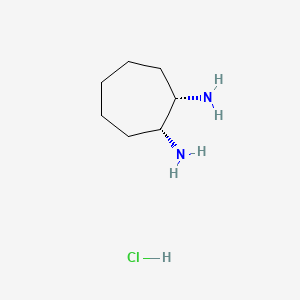
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736008.png)

amine](/img/structure/B11736016.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736021.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11736028.png)
